2-Cyanopentanoic acid
Overview
Description
2-Cyanopentanoic acid, also known as 2-cyanovaleric acid, is an organic compound with the molecular formula C6H9NO2. It is a nitrile derivative of pentanoic acid and is characterized by the presence of a cyano group (-CN) attached to the second carbon of the pentanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanopentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pentanoic acid is replaced by the cyano group .
Industrial Production Methods: On an industrial scale, this compound can be produced using a similar synthetic route but optimized for large-scale production. This typically involves continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopentanoic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanopentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanopentanoic acid involves its interaction with various molecular targets and pathways. The cyano group is highly reactive and can participate in nucleophilic addition and substitution reactions. In biological systems, it can be metabolized by nitrile hydratase enzymes to form amides, which can further undergo hydrolysis to form carboxylic acids . This reactivity makes it a valuable tool in studying enzyme mechanisms and metabolic pathways .
Comparison with Similar Compounds
2-Cyanobutanoic acid: Similar structure but with a shorter carbon chain.
3-Cyanopentanoic acid: The cyano group is attached to the third carbon instead of the second.
4-Cyanopentanoic acid: The cyano group is attached to the fourth carbon.
Uniqueness: 2-Cyanopentanoic acid is unique due to the position of the cyano group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties of the compound, making it distinct from its isomers .
Properties
IUPAC Name |
2-cyanopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-5(4-7)6(8)9/h5H,2-3H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICLKHGIKDZZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347000 | |
Record name | 2-Cyanopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-48-2 | |
Record name | 2-Cyanopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyanopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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